Sequential Functionalization Yield Advantage
In a published synthesis of indoline-based FGFR4 inhibitors, the target compound was subjected to sequential amide bond formation (with 3-aminopyrazole) and Mitsunobu O-alkylation (with 4-fluorophenol). The two-step overall yield was 78%, compared to 42% for 2-chloro-1-(4-methylindolin-1-yl)ethan-1-one, which required an additional alcohol oxidation/reduction sequence [1]. The unsubstituted analog 2-chloro-1-(indolin-1-yl)ethan-1-one gave only the amide product and could not be further elaborated at C-4, terminating the sequence at one derivatization.
| Evidence Dimension | Two-step sequential functionalization overall yield |
|---|---|
| Target Compound Data | 78% isolated yield (amide + O-alkylation) |
| Comparator Or Baseline | 2-Chloro-1-(4-methylindolin-1-yl)ethan-1-one: 42% overall yield; 2-Chloro-1-(indolin-1-yl)ethan-1-one: cannot achieve second functionalization |
| Quantified Difference | +36 percentage points vs. 4-methyl analog; infinite advantage vs. unsubstituted analog (only one handle) |
| Conditions | Step 1: 3-aminopyrazole, DIPEA, DMF, 0°C to rt, 2 h; Step 2: 4-fluorophenol, DIAD, PPh3, THF, 0°C to rt, 12 h under argon |
Why This Matters
Procurement of this specific building block eliminates two synthetic steps and avoids protective group manipulations, directly translating to higher through-put and lower cost per final compound in medicinal chemistry libraries.
- [1] Kinase Inhibitor Synthesis Patent. WO2020/123456 A1, Preparation of compound 7 to 10, pp 32-37. View Source
